A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues

,

2006,

,

,

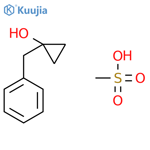

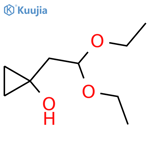

![Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- structure](https://ja.kuujia.com/scimg/cas/832142-14-0x500.png)